molecular formula C10H13BrN2O2 B060687 2-(Boc-amino)-5-bromopyridine CAS No. 159451-66-8

2-(Boc-amino)-5-bromopyridine

Cat. No.: B060687
CAS No.: 159451-66-8
M. Wt: 273.13 g/mol
InChI Key: CKXAMCSVTNPSCZ-UHFFFAOYSA-N
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Description

2-(Boc-amino)-5-bromopyridine is an organic compound that features a pyridine ring substituted with a bromine atom and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of significant interest in organic synthesis due to its utility as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-amino)-5-bromopyridine typically involves the protection of the amino group followed by bromination of the pyridine ring. One common method is to start with 2-amino-5-bromopyridine and protect the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)-5-bromopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Deprotection Reactions: Use acids like trifluoroacetic acid or hydrochloric acid.

    Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethylformamide.

Major Products Formed

    Substitution Reactions: Yield substituted pyridines.

    Deprotection Reactions: Produce 2-amino-5-bromopyridine.

    Coupling Reactions: Form biaryl or aryl-alkene derivatives.

Scientific Research Applications

2-(Boc-amino)-5-bromopyridine is widely used in scientific research due to its versatility:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the development of bioactive compounds and enzyme inhibitors.

    Medicine: For the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: In the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-5-bromopyridine depends on its application. In synthetic chemistry, it acts as a building block that undergoes various transformations. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Boc-amino)-3-bromopyridine
  • 2-(Boc-amino)-4-bromopyridine
  • 2-(Boc-amino)-6-bromopyridine

Uniqueness

2-(Boc-amino)-5-bromopyridine is unique due to the specific positioning of the bromine and Boc-protected amino group on the pyridine ring, which influences its reactivity and the types of derivatives that can be synthesized from it. This positional specificity can lead to different biological activities and synthetic applications compared to its isomers.

Properties

IUPAC Name

tert-butyl N-(5-bromopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXAMCSVTNPSCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584590
Record name tert-Butyl (5-bromopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159451-66-8
Record name tert-Butyl (5-bromopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Boc-amino)-5-bromopyridine
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Synthesis routes and methods I

Procedure details

The compound was prepared from 5-bromo-2-pyridinamine in the manner described for compound (2): 1H NMR (DMSO-d6, 400 MHz) δ 9.96 (s, 1H), 8.49 (d, 1H), 7.93 (dd, 1H), 7.78 (d, 1H), 1.47 (s, 9H); TLC (ethyl acetate/heptane 5:95) Rf 0.28; RP-HPLC (Hypersil HyPurity Elite C18, 5 μm, 200 A, 250×4.6 mm; 25-100% acetonitrile-0.1 M ammonium acetate over 25 min, 1 ml/min) tr=18.50 min.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of 2-amino-5-bromopyridine (8.65 g, 50 mmol) in THF (100 mL) was added lithium hexamethyldisilazide (105 mL, 105 mmol) under nitrogen at 0° C. After the addition, the mixture was stirred for 30 mins at 0° C. At this point, (BOC)2O (12 g, 55 mmol) was added to the reaction mixture and the mixture was stirred for another 30 mins at 0° C. TLC (petroleum ether/ethyl acetate=5:1) indicated the reaction was complete. The reaction mixture was washed with 1 N HCl (20 mL), and the residue was extracted with ethyl acetate (50 mL×3). The combined organic layers were washed with brine, dried over Na2SO4, and evaporated in vacuo. The residue was purified by chromatography on silica to afford (I-29a) (8 g, 58.6%) as a white solid.
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